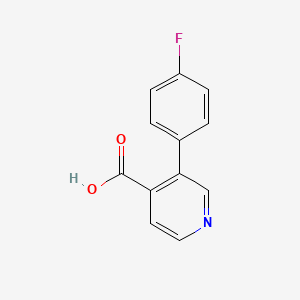

3-(4-氟苯基)异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)isonicotinic acid is an organic compound with the CAS Number: 1214348-98-7 . It has a molecular weight of 217.2 and its IUPAC name is 3-(4-fluorophenyl)isonicotinic acid . It is a derivative of isonicotinic acid .

Molecular Structure Analysis

The InChI code for 3-(4-Fluorophenyl)isonicotinic acid is 1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H, (H,15,16) . This indicates the molecular structure of the compound.科学研究应用

合成和材料科学

- 异烟酸衍生物,包括那些带有氟苯基基团的衍生物,已被用于合成金属有机框架 (MOF) 和配位聚合物。这些化合物作为与金属离子相互作用的配体,形成在催化、储气和荧光方面具有潜在应用的结构。例如,与异烟酸配位的新的银(I)二聚体的合成表现出优异的荧光性能,表明其在光学应用中的潜力 (袁和刘,2005)。

催化和有机合成

- 异烟酸已被用作有机催化剂来合成吡喃并吡唑,展示了一种在无溶剂条件下制备这些化合物的绿色高效方法。这展示了异烟酸衍生物在促进化学反应方面的多功能性 (佐尔菲戈尔等人,2013)。

光伏应用

- 异烟酸衍生物已被研究作为染料敏化太阳能电池 (DSSC) 中的添加剂,通过增加开路电位和短路电流密度来增强光伏性能。这表明此类化合物在开发更有效的太阳能转换技术中的作用 (巴盖里和德加尼,2015)。

生物医学研究

- 在生物医学研究中,异烟酸衍生物因其抑制铁促进的羟基自由基形成的潜力而被探索。一种基于异烟酸的促螯合剂显示出防止氧化损伤的能力,表明其在与氧化应激相关的疾病中的治疗潜力 (查库迪安、范和弗朗茨,2006)。

环境应用

- 用异烟酸改性材料已应用于环境修复,例如污染物的 photocatalytic 降解。一项研究表明,使用经异烟酸调制的 MOF 增强了亚甲蓝的降解,突出了该化合物在水净化技术中的效用 (祖利斯、阿达维亚和纳斯鲁丁,2022)。

作用机制

Target of Action

3-(4-Fluorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . These organisms are responsible for causing tuberculosis, a major infectious disease affecting a large population worldwide .

Mode of Action

Isoniazid, and by extension, 3-(4-Fluorophenyl)isonicotinic acid, is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in cell wall synthesis inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The action of 3-(4-Fluorophenyl)isonicotinic acid affects the mycolic acid synthesis pathway in mycobacteria . Mycolic acids are long-chain fatty acids that are unique to the cell walls of mycobacteria and are essential for their survival and pathogenicity . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of isoniazid, the parent compound of 3-(4-Fluorophenyl)isonicotinic acid, involve its acetylation by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . The pharmacokinetics of 3-(4-Fluorophenyl)isonicotinic acid may be similar, but specific studies are needed to confirm this.

Result of Action

The result of the action of 3-(4-Fluorophenyl)isonicotinic acid is the inhibition of mycobacterial growth and the eventual death of the bacteria . This is achieved through the disruption of mycolic acid synthesis, which compromises the integrity of the bacterial cell wall .

生化分析

Biochemical Properties

It is known that isonicotinic acid, a related compound, can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve multiple biochemical pathways .

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For example, certain derivatives of isonicotinic acid have been found to have anti-proliferative and pro-apoptotic effects on cells .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been studied for their effects at different dosages .

Metabolic Pathways

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized primarily in the liver .

Transport and Distribution

Related compounds have been studied for their transport and distribution .

Subcellular Localization

Related compounds have been studied for their subcellular localization .

属性

IUPAC Name |

3-(4-fluorophenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPAPRZYFBSII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673415 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214348-98-7 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)